molecular formula C20H50O7Si4 B570985 1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane CAS No. 117680-21-4

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane

Cat. No. B570985
CAS RN: 117680-21-4
M. Wt: 514.953
InChI Key: JQCCEDUTYZNWDO-UHFFFAOYSA-N
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Description

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is an organosilicon compound . It is a colorless to pale yellow liquid with low toxicity and high flash point . It is soluble in organic solvents such as ethers, alkanes, and aromatics and is also compatible with many organic polymers .


Synthesis Analysis

The synthesis of 1,3-bis(triethoxysilylethyl)tetramethyldisiloxane is usually accomplished through a series of chemical reactions . One common method of preparation is to react a chlorosilane with triethoxysilyl ethane under alkaline conditions to form 1,3-bis(triethoxysilylethyl)tetramethyldisiloxane .


Molecular Structure Analysis

The molecular formula of 1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is C20H50O7Si4 . The molecule contains a total of 80 bonds, including 30 non-H bonds and 20 rotatable bonds .


Chemical Reactions Analysis

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is widely used in the preparation of silicone rubber, silicone rubber reinforcing agent, etc . It can be used as a crosslinking agent to provide hardness, tensile strength, and wear resistance, and can also improve the high-temperature resistance of silicone rubber .


Physical And Chemical Properties Analysis

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane has a molar mass of 514.95 . It has a boiling point of 125-135°C at 0.1 pressure and a flash point greater than 110°C . The specific gravity is 0.945, and it reacts slowly with moisture/water . The refractive index is 1.421 .

Scientific Research Applications

  • Synthesis and Characterization of Polysiloxane Oligomers : Zhu et al. (2005) synthesized bis(methoxyl hydroxyl)-functionalized polysiloxanes using 1,3-bis(glycidoxypropyl)tetramethyldisiloxane, a related compound, aiming to improve the performance of waterborne polyurethane. The study involved characterizing the compounds using Infrared, 1H NMR, 13C NMR, and Correlated Spectroscopy (COSY) (Zhu, Zhang, Zhang, Feng, & Kong, 2005).

  • Structural Characterization and Properties Evaluation : Bargan et al. (2020) explored the crystalline salt formation of 1,3-bis(3-aminopropyl)tetramethyldisiloxane, which is structurally similar, demonstrating its utility in forming organic-inorganic structures. The study used X-ray diffraction, elemental and spectral analysis to characterize the structure and evaluate properties (Bargan, Cazacu, Dascalu, Macsim, Soroceanu, & Macsim, 2020).

  • Synthesis of Novel Siloxane-Containing Dicarboxylic Acid : Zaltariov et al. (2014) synthesized a new dicarboxylic acid using a derivative of 1,3-bis(triethoxysilylethyl)tetramethyldisiloxane for the formation of a copper complex and studied its supramolecular structure (Zaltariov, Vlad, Cazacu, Shova, Bălan, & Racles, 2014).

  • Synthesis of Cycloaliphatic Epoxy Resins : Tao et al. (2007) synthesized a novel cycloaliphatic epoxy compound using 1,3-bis(3-aminopropyl)tetramethyldisiloxane, analyzing its thermal stability and mechanical properties (Tao, Yang, Chen, & Fan, 2007).

  • Hydroxyl Protection-hydrosilylation Method : Jian-yue (2010) developed a method using 1,1,3,3-tetramethyldisiloxane, closely related to the compound of interest, for synthesizing hydroxyl-protected siloxanes (Jian-yue, 2010).

  • Epoxy Resins Modification : Yilgor and Yilgor (1998) modified epoxy resins using 1,3-bis(γ-aminopropyl)tetramethyldisiloxane, improving their mechanical properties and reducing water absorption (Yilgor & Yilgor, 1998).

Mechanism of Action

Target of Action

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is primarily used as a chemical intermediate . It is often used in the synthesis of other compounds, serving as a building block in various chemical reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can undergo an oxa-Michael addition reaction to prepare functionalized disiloxanes . This reaction involves reacting 1,3-bis (3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane with various commercial vinyl compounds containing electron-withdrawing groups .

Biochemical Pathways

Its use in the synthesis of functionalized disiloxanes suggests that it may play a role in the formation of these compounds .

Pharmacokinetics

Itshydrolytic sensitivity indicates that it reacts slowly with moisture/water , which could potentially affect its stability and bioavailability.

Result of Action

The primary result of the action of 1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is the formation of new compounds through chemical reactions. For example, it can be used to synthesize functionalized disiloxanes with nonconventional fluorescence .

Action Environment

The action of 1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane can be influenced by environmental factors. For instance, its hydrolytic sensitivity suggests that the presence of moisture or water can affect its reactivity . Additionally, the compound has a boiling point of 125-135°C at 0.1 pressure , indicating that temperature and pressure can also impact its stability and reactivity.

properties

IUPAC Name

[dimethyl(2-triethoxysilylethyl)silyl]oxy-dimethyl-(2-triethoxysilylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H50O7Si4/c1-11-21-30(22-12-2,23-13-3)19-17-28(7,8)27-29(9,10)18-20-31(24-14-4,25-15-5)26-16-6/h11-20H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCCEDUTYZNWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC[Si](C)(C)O[Si](C)(C)CC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H50O7Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700641
Record name 4,4,12,12-Tetraethoxy-7,7,9,9-tetramethyl-3,8,13-trioxa-4,7,9,12-tetrasilapentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane

CAS RN

117680-21-4
Record name 4,4,12,12-Tetraethoxy-7,7,9,9-tetramethyl-3,8,13-trioxa-4,7,9,12-tetrasilapentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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